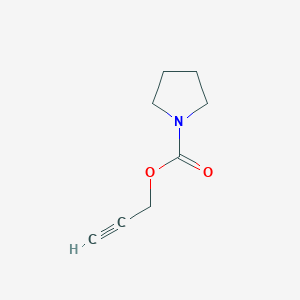

Prop-2-yn-1-yl pyrrolidine-1-carboxylate

Description

Prop-2-yn-1-yl pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a propynyl (propargyl) group and a carbamate functional group. For example, tert-butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate (referred to as compound 6-26 in ) shares the pyrrolidine core, carbamate group, and propynyl substituent, but includes additional structural complexity (e.g., a trans-3-butylcyclobutyl group) . Another derivative, tert-butyl-4-(difluoro(4-fluorophenyl)methyl)-2-oxo-3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (compound 87d in ), highlights the versatility of the pyrrolidine-carbamate scaffold in medicinal chemistry for introducing fluorinated motifs .

These compounds are typically synthesized via nucleophilic substitution or coupling reactions. For instance, compound 6-26 was prepared using xanthate chemistry and AIBN-initiated radical reactions, followed by purification via silica gel chromatography .

Properties

CAS No. |

123477-57-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

prop-2-ynyl pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h1H,3-7H2 |

InChI Key |

JRTVUTADKUCKKX-UHFFFAOYSA-N |

SMILES |

C#CCOC(=O)N1CCCC1 |

Canonical SMILES |

C#CCOC(=O)N1CCCC1 |

Synonyms |

1-Pyrrolidinecarboxylicacid,2-propynylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Prop-2-yn-1-yl pyrrolidine-1-carboxylate analogs and related compounds:

*Estimated based on molecular formula (C₉H₁₃NO₂).

Key Observations :

- The presence of a carbamate group (as in this compound and its analogs) enhances stability and modulates bioavailability compared to simpler amines like 1-(prop-2-yn-1-yl)pyrrolidine .

- Fluorinated derivatives (e.g., compound 87d ) exhibit increased lipophilicity and metabolic resistance, making them valuable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.